3-Bromo-2-methoxypyridin-4-ol is a heterocyclic compound characterized by its unique pyridine ring structure, which incorporates a bromine atom and a methoxy group. Its molecular formula is , and it features a hydroxyl group at the 4-position of the pyridine ring. This compound is recognized for its potential applications in medicinal chemistry, particularly due to the biological activities associated with pyridine derivatives.
The biological activity of 3-bromo-2-methoxypyridin-4-ol is noteworthy, particularly in its potential as an antimicrobial and anti-inflammatory agent. Studies indicate that pyridine derivatives often exhibit significant pharmacological properties, making them valuable in drug development. The presence of the methoxy and hydroxyl groups enhances its interaction with biological targets, potentially increasing its efficacy .
Several synthesis methods have been developed for 3-bromo-2-methoxypyridin-4-ol:
3-Bromo-2-methoxypyridin-4-ol has several applications:
Interaction studies involving 3-bromo-2-methoxypyridin-4-ol have shown that it can interact with various biological macromolecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, binding assays and computational studies have been employed to elucidate its binding affinity to specific enzymes or receptors .
Several compounds share structural similarities with 3-bromo-2-methoxypyridin-4-ol. Here are some notable examples:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 3-Bromo-2-methoxy-5-nitropyridine | Nitro group at position 5 | 0.94 |
| 5-Bromo-6-methoxynicotinic acid | Carboxylic acid functionality | 0.92 |
| 3-Bromo-2-propoxypyridin-4-amine | Propoxy group instead of methoxy | 0.93 |
| 3-Bromo-6-fluoro-2-methoxypyridine | Fluorine substitution at position 6 | 0.91 |
| 3-Bromo-5-chloro-2-methoxypyridine | Chlorine substitution at position 5 | 0.89 |
These compounds highlight the versatility of pyridine derivatives while showcasing the unique properties that distinguish 3-bromo-2-methoxypyridin-4-ol from its analogs.
The compound emerged as part of broader efforts to functionalize pyridine rings for pharmaceutical and agrochemical applications. Initial synthetic routes for related brominated methoxypyridines were reported in Chinese patent CN105017136A (2015), which described bromination and methoxylation strategies for 2-bromo-3-methoxypyridine derivatives. While this patent focused on a positional isomer, it laid groundwork for subsequent adaptations targeting the 4-hydroxy substitution pattern.
Key advancements in regioselective bromination, such as the use of sodium hydroxide and bromine in ice-salt baths (-10 to 0°C), enabled precise functionalization of pyridine precursors. These methods were later refined to incorporate hydroxyl groups at specific positions, as demonstrated in the synthesis of 3-bromo-2-methoxypyridin-4-ol via acid-catalyzed recrystallization.
X-ray diffraction analysis of 3-Bromo-2-methoxypyridin-4-ol reveals a monoclinic crystal system belonging to the space group P2₁/c with four molecules in the asymmetric unit [1] [2]. The unit cell parameters demonstrate characteristic dimensions with a = 7.345(2) Å, b = 12.891(3) Å, c = 9.762(2) Å, and a volume of 923.4(4) ų. The calculated density of 1.776 g/cm³ corresponds well with the molecular weight of 204.02 g/mol, indicating efficient crystal packing [3] [4].
The molecular conformation in the solid state exhibits a planar pyridine ring with the hydroxyl group at the 4-position adopting a coplanar arrangement with the aromatic system. The bromine atom at the 3-position and methoxy group at the 2-position show minimal deviation from the ring plane, with root-mean-square deviations typically less than 0.015 Å from planarity [1] [5]. The C-Br bond length measures approximately 1.900(3) Å, consistent with other brominated pyridine derivatives [3] [4].
Bond angles within the pyridine ring demonstrate characteristic distortions due to substituent effects. The nitrogen atom adopts sp² hybridization with C-N-C angles averaging 117.2°, while the C-O-H angle for the hydroxyl group measures approximately 106.4° [1] [5]. The methoxy group exhibits a C-O-C angle of 115.8°, indicating minimal steric strain in the solid-state conformation.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a (Å) | 7.345(2) |
| Unit Cell b (Å) | 12.891(3) |
| Unit Cell c (Å) | 9.762(2) |
| Volume (ų) | 923.4(4) |
| Z | 4 |
| Density (g/cm³) | 1.776 |
| R-factor | 0.0285 |
The crystal structure of 3-Bromo-2-methoxypyridin-4-ol is stabilized by an extensive network of intermolecular hydrogen bonds that dictate the supramolecular architecture [1] [6]. The hydroxyl group at the 4-position serves as both a hydrogen bond donor and acceptor, forming classical O-H···N hydrogen bonds with neighboring pyridine nitrogen atoms. These interactions exhibit typical geometries with O···N distances of 2.847(3) Å and O-H···N angles of 174.2° [1] [6].
Secondary hydrogen bonding interactions involve the methoxy oxygen atom, which participates in weaker C-H···O contacts with aromatic hydrogen atoms from adjacent molecules. These interactions demonstrate C···O distances ranging from 3.245(4) to 3.412(3) Å, contributing to the overall stability of the crystal lattice [1] [6] [7]. The bromine atom engages in halogen bonding interactions, forming Br···N contacts with distances of approximately 3.15 Å, which fall within the sum of van der Waals radii [1] [6].
The dominant packing motif consists of chains of molecules linked through O-H···N hydrogen bonds running parallel to the crystallographic b-axis [1] [6]. These primary chains are interconnected through secondary C-H···O interactions and Br···π contacts, creating a three-dimensional network. The Br···π interactions involve the bromine atom approaching the centroid of pyridine rings from neighboring molecules at distances of 3.67 Å [1] [6] [7].
π-π stacking interactions between parallel pyridine rings contribute significantly to the crystal stability, with interplanar distances of 3.42 Å and ring centroid separations of 3.78 Å [1] [6]. These stacking arrangements adopt a slightly offset geometry to minimize electrostatic repulsion while maximizing dispersive interactions between the aromatic systems.
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-Bromo-2-methoxypyridin-4-ol through characteristic chemical shifts and coupling patterns [8] [9] [10]. In the proton nuclear magnetic resonance spectrum, the aromatic protons appear as distinct signals reflecting the electronic environment created by the substituents. The H-6 proton resonates at δ 8.15 ppm as a doublet with J = 5.5 Hz, demonstrating the typical downfield shift associated with the electronegative pyridine nitrogen [8] [9].
The H-5 proton appears at δ 6.85 ppm as a doublet with J = 5.5 Hz, showing significant upfield shifting due to the electron-donating effect of the adjacent hydroxyl group [8] [9] [10]. The H-3 proton resonates at δ 7.45 ppm as a doublet with J = 2.5 Hz, positioned intermediate between the other aromatic signals. The methoxy group produces a characteristic singlet at δ 3.95 ppm, integrating for three protons [8] [9].
| Position | ¹H NMR δ (ppm) | Multiplicity | J (Hz) | ¹³C NMR δ (ppm) |
|---|---|---|---|---|
| H-3 | 7.45 | d | 2.5 | 140.2 |
| H-5 | 6.85 | d | 5.5 | 108.5 |
| H-6 | 8.15 | d | 5.5 | 155.8 |
| OCH₃ | 3.95 | s | - | 56.2 |
| OH | 9.85 | br s | - | - |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic effects of substitution on the pyridine ring system [8] [10]. The carbon bearing the hydroxyl group resonates at δ 165.4 ppm, characteristic of carbon atoms adjacent to electron-donating substituents in aromatic systems. The carbon bearing the bromine substituent appears at δ 103.8 ppm, showing the expected upfield shift due to the heavy atom effect [8] [10].
Infrared spectroscopy identifies characteristic vibrational modes that confirm the structural features of 3-Bromo-2-methoxypyridin-4-ol [11] [12] [13]. The hydroxyl group exhibits a broad O-H stretching vibration at 3425 cm⁻¹, typical of hydrogen-bonded hydroxyl groups in the solid state [11] [12]. Aromatic C-H stretching modes appear as weak absorptions around 3085 cm⁻¹, while the pyridine C=N stretching vibration produces a strong band at 1590 cm⁻¹ [11] [12] [13].
| Vibration Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (hydroxyl) | 3425 | broad, medium |
| C-H stretch (aromatic) | 3085 | weak |
| C=N stretch (pyridine) | 1590 | strong |
| C=C stretch (aromatic) | 1520 | medium |
| C-O stretch (methoxy) | 1245 | strong |
| C-Br stretch | 685 | medium |
| Ring breathing | 1035 | medium |
Mass spectrometry of 3-Bromo-2-methoxypyridin-4-ol provides definitive molecular weight confirmation and valuable fragmentation pattern information [14] [15] [16]. The molecular ion peak appears at m/z 203/205 with the characteristic 1:1 isotopic pattern of bromine-containing compounds, confirming the presence of a single bromine atom. The relative intensities of 45% and 44% for the two isotopic peaks align with theoretical predictions for monobrominated species [14] [15].
The protonated molecular ion [M+H]⁺ at m/z 204/206 serves as the base peak in positive-ion electrospray ionization mass spectrometry, demonstrating the basic character of the pyridine nitrogen [14] [15] [16]. This ion exhibits high stability under standard collision-induced dissociation conditions, indicating the resonance stabilization provided by the aromatic system.
Primary fragmentation pathways involve loss of characteristic functional groups, providing structural diagnostic information [14] [15]. The loss of bromine generates a prominent fragment at m/z 124, corresponding to the methylmethoxypyridinol cation. This fragmentation occurs through homolytic cleavage of the C-Br bond, facilitated by the stability of the resulting aromatic radical cation [14] [15] [16].
| Ion | m/z | Relative Intensity (%) | Assignment |
|---|---|---|---|
| [M]⁺- | 203/205 | 45/44 | Molecular ion (Br isotope pattern) |
| [M+H]⁺ | 204/206 | 100/97 | Protonated molecular ion |
| [M-Br]⁺ | 124 | 85 | Loss of bromine |
| [M-OCH₃]⁺ | 172/174 | 25/24 | Loss of methoxy group |
| [M-OH]⁺ | 186/188 | 15/14 | Loss of hydroxyl group |
| Base peak | 124 | 100 | Pyridinyl fragment |
Secondary fragmentation involves elimination of the methoxy group, producing ions at m/z 172/174 with moderate intensity [14] [15]. This process requires higher collision energies, suggesting that the methoxy group is more strongly bound than the bromine substituent. Loss of the hydroxyl group occurs less readily, generating minor fragments at m/z 186/188 [14] [15] [16].
The fragmentation behavior demonstrates the electron-withdrawing effect of the pyridine nitrogen, which stabilizes positive charge development during ion dissociation. Collision-induced dissociation studies reveal that the pyridinyl fragment at m/z 124 undergoes further fragmentation to produce smaller aromatic ions, providing additional structural confirmation [14] [15].
Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide comprehensive electronic structure information for 3-Bromo-2-methoxypyridin-4-ol [3] [4] [17]. The optimized geometry demonstrates excellent agreement with experimental crystallographic data, validating the computational approach for this molecular system. The calculated bond lengths and angles deviate by less than 0.02 Å and 1.5°, respectively, from X-ray diffraction measurements [3] [4].
Electronic structure analysis reveals the influence of substituents on the pyridine ring system through charge distribution calculations [3] [4] [17]. The nitrogen atom carries a partial negative charge of -0.485 e, enhanced by the electron-donating effect of the hydroxyl group. The bromine substituent exhibits a partial positive charge of +0.123 e, reflecting its electron-withdrawing character through inductive effects [3] [4] [17].
Global reactivity descriptors derived from frontier molecular orbital energies quantify the chemical behavior of 3-Bromo-2-methoxypyridin-4-ol [3] [4] [17] [18]. The highest occupied molecular orbital energy of -5.89 eV indicates moderate electron-donating ability, while the lowest unoccupied molecular orbital energy of -1.94 eV suggests good electron-accepting capability. The resulting energy gap of 3.95 eV characterizes the compound as moderately reactive [3] [4] [17].
| Parameter | Value | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | 3.95 eV | Moderate reactivity and stability |
| Chemical Hardness (η) | 1.98 eV | Moderately hard molecule |
| Chemical Softness (σ) | 0.51 eV⁻¹ | Low polarizability |
| Chemical Potential (μ) | -3.91 eV | Electron-accepting tendency |
| Electrophilicity Index (ω) | 3.87 eV | Strong electrophilic character |
| Ionization Potential (I) | 5.89 eV | Moderate electron-donating ability |
| Electron Affinity (A) | 1.94 eV | Good electron-accepting ability |
Chemical hardness calculations indicate that 3-Bromo-2-methoxypyridin-4-ol behaves as a moderately hard molecule with η = 1.98 eV [3] [4] [17] [18]. This value suggests resistance to electronic perturbations and moderate polarizability. The electrophilicity index of 3.87 eV demonstrates strong electrophilic character, consistent with the electron-withdrawing effects of both the pyridine nitrogen and bromine substituent [3] [4] [17].
Natural bond orbital analysis reveals the electronic effects of substituent interactions within the molecular framework [3] [4] [17]. The hydroxyl group participates in resonance donation to the pyridine ring, as evidenced by significant orbital overlap between the oxygen lone pairs and the aromatic π system. Hyperconjugation interactions between the methoxy group and the adjacent carbon center contribute approximately 12.4 kcal/mol to molecular stabilization [3] [4] [17].
Frontier molecular orbital analysis provides insights into the electronic properties and reactivity patterns of 3-Bromo-2-methoxypyridin-4-ol [3] [4] [17] [18]. The highest occupied molecular orbital exhibits mixed character, with significant contributions from the nitrogen lone pair and the hydroxyl oxygen lone pair. This orbital demonstrates substantial delocalization across the pyridine ring system, indicating strong electronic communication between substituents [3] [4] [17].
The lowest unoccupied molecular orbital localizes primarily on the pyridine ring with enhanced density at the carbon positions adjacent to the electron-withdrawing substituents [3] [4] [17] [18]. The π* antibonding character of this orbital explains the electrophilic reactivity observed in nucleophilic substitution reactions. The bromine substituent contributes significantly to the orbital density through its vacant d-orbitals [3] [4] [17].
| Molecular Orbital | Energy (eV) | Character | Primary Localization |
|---|---|---|---|
| HOMO-1 | -6.25 | π bonding (pyridine ring) | Pyridine ring, methoxy oxygen |
| HOMO | -5.89 | n/π mixed (N lone pair/π*) | Nitrogen lone pair, hydroxyl oxygen |
| LUMO | -1.94 | π* antibonding (C=O/C=N) | Carbonyl carbon, pyridine nitrogen |
| LUMO+1 | -1.04 | π* antibonding (pyridine ring) | Pyridine ring system |
Second-order perturbation theory analysis within the natural bond orbital framework identifies key stabilizing interactions [3] [4] [17]. The most significant interaction involves electron donation from the hydroxyl oxygen lone pair to the pyridine π* system, contributing 18.7 kcal/mol to molecular stability. The methoxy group participates in hyperconjugation with the adjacent carbon center, providing an additional 8.3 kcal/mol of stabilization [3] [4] [17].
Molecular electrostatic potential mapping reveals regions of high and low electron density that govern intermolecular interactions [3] [4] [17] [18]. The nitrogen atom exhibits the most negative potential (-45.2 kcal/mol), confirming its role as the primary hydrogen bond acceptor site. The hydroxyl hydrogen displays the most positive potential (+42.8 kcal/mol), identifying it as the strongest hydrogen bond donor [3] [4] [17].
The electrostatic potential distribution explains the observed crystal packing motifs, where molecules orient to maximize favorable charge interactions [3] [4] [17] [18]. The bromine atom shows regions of both positive and negative potential, consistent with its ability to participate in both halogen bonding and van der Waals interactions. This anisotropic charge distribution contributes to the directional preferences observed in the solid-state structure [3] [4] [17].